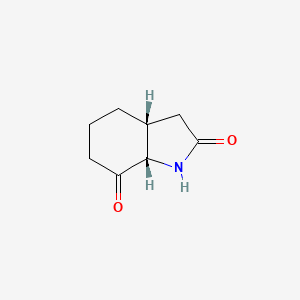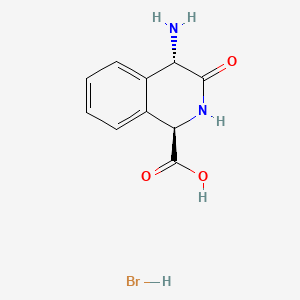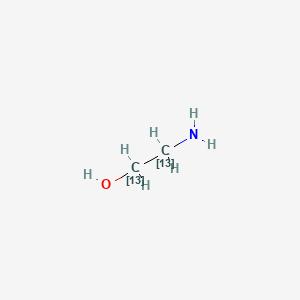
1-(3-Azido-3-phenylpropoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Azido-3-phenylpropoxy)naphthalene” is also known as Dapoxetine Azide Analogue . It is used as a working standard or secondary reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Compounds bearing a naphthalene moiety, such as "1-(3-Azido-3-phenylpropoxy)naphthalene," are used in medical preparations because of their wide spectrum of biological activities and low toxicity. A study synthesized a new series of azoles or azines from the reaction of a key intermediate, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, with various reagents under mild conditions. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, showing weak to moderate activities (Reheim, Abdel Hafiz, & Rady, 2021).
Another study explored the cyclometalation of arylazo compounds, including 1-phenylazonaphthalene and its derivatives. Cyclopalladation of these azo ligands with Pd(II) acetate or Na2PdCl4 led to complexes with Pd(II) coordinated on the azo Nβ-atom and a Pd-C σ-bond in the naphthalene moiety. This demonstrated the potential of these compounds in developing metal-arene σ-bond complexes, which could have implications in various chemical applications (Klaus & Rys, 1981).
Research into the deprotonation of primary and secondary amino groups in compounds such as phenyl-azo naphthalene dyestuffs revealed insights into their metallization with CoII and CoIII ions. This study contributed to a deeper understanding of the chemical behavior of such compounds, with potential implications in dye chemistry and materials science (Schetty, 1969).
In another study, 1-azo-2-hydroxy-3-(2.4-dimethylcarboxanilido)-naphthalene-1-(2-hydroxybenzene) was recommended as a new reagent for the spectrophotometric determination of small quantities of magnesium. This highlights the potential application of naphthalene derivatives in analytical chemistry (Mann & Yoe, 1957).
A study on the synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine, and pyrazole derivatives, which were synthesized from the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, also revealed the potential medicinal applications of naphthalene derivatives (Abdelreheim, Hafiz, & Rady, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-azido-3-phenylpropoxy)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZPTLTQYDFKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


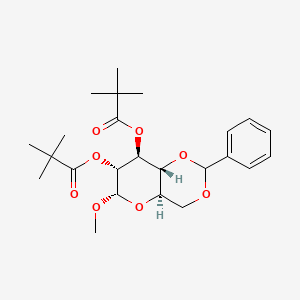


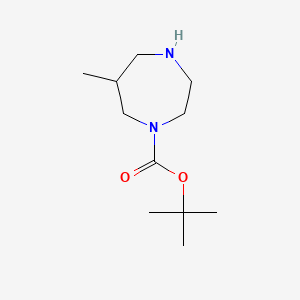
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
